molecular formula C16H14N8O B10948580 N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10948580
M. Wt: 334.34 g/mol
InChI Key: QICXKIZYVDFJRU-UHFFFAOYSA-N
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Description

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolo-pyrimidine family, known for its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles, which acts as a reusable catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may leverage scalable microwave-mediated synthesis due to its efficiency and eco-friendliness. The use of reusable catalysts like Schiff base zinc (II) complex on magnetite nanoparticles can also be advantageous for large-scale production, ensuring high yields and easy recovery of the catalyst .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized triazolo-pyrimidine compounds .

Scientific Research Applications

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and induce apoptosis in cancer cells . These actions are mediated through its binding to key proteins and enzymes involved in these pathways, such as ATF4 and NF-kB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its broad spectrum of biological activities, particularly its neuroprotective and anti-inflammatory properties. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H14N8O

Molecular Weight

334.34 g/mol

IUPAC Name

N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H14N8O/c1-11-3-5-12(6-4-11)9-23-10-18-15(22-23)20-14(25)13-19-16-17-7-2-8-24(16)21-13/h2-8,10H,9H2,1H3,(H,20,22,25)

InChI Key

QICXKIZYVDFJRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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